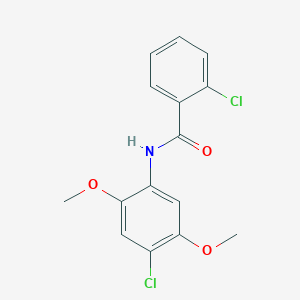

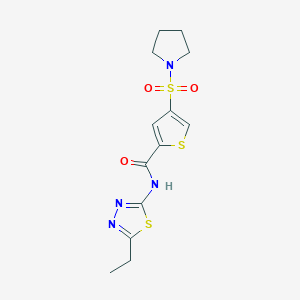

![molecular formula C19H23N5O2 B5551249 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. While the specific synthesis pathway for the compound is not detailed in the available literature, related compounds are synthesized through methods involving the condensation of appropriate hydrazines and β-diketones or β-keto esters, followed by subsequent modifications to introduce various substituents. These methods highlight the versatility and regioselectivity essential for obtaining specific pyrazole derivatives (Kumara et al., 2018; Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. These compounds often exhibit a planar geometry with significant π-π interactions, hydrogen bonding, and other non-covalent interactions stabilizing their crystal structures. For example, studies have shown that specific pyrazole derivatives crystallize in triclinic systems with intricate hydrogen bonding networks forming supramolecular structures (Kumara et al., 2018; Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. These reactions are crucial for the functionalization of the pyrazole core and the introduction of different substituents, affecting the compound's chemical properties and biological activities.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. For instance, the introduction of methoxy and dimethyl groups can affect the compound's solubility in organic solvents and its thermal stability. Pyrazole derivatives are generally stable compounds, with some showing good thermal stability up to certain temperatures (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various pyrazole derivatives to explore their structural and chemical properties. These efforts include the creation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, characterized by elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Another study focused on the synthesis and X-ray crystal structure analysis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealing a twisted conformation between the pyrazole and thiophene rings (Kumara et al., 2018).

Potential Biological Activities

Several pyrazole derivatives have been evaluated for their biological activities. One study screened new synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, aiming to identify compounds with potential anticancer properties (Hassan, Hafez, & Osman, 2014). Another research effort synthesized thiophene bearing pyrazoline carboxamides and examined their antidepressant effect through behavioral models, showcasing the diverse potential therapeutic applications of pyrazole derivatives (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name |

N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-12-16(13(2)22-21-12)8-5-9-20-19(25)18-11-17(23-24-18)14-6-4-7-15(10-14)26-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJRNSHSTGBLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)